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Abstract

11-Oxahomoaminopterin is a synthetic folate analogue characterized by the substitution of
the N-10 nitrogen with an oxygen atom and the insertion of a methylene bridge. This
modification classifies it as an antifolate agent. This technical guide provides a comprehensive
overview of the known physicochemical properties, biological activity, and synthetic
methodology for 11-Oxahomoaminopterin. All quantitative data are presented in structured
tables, and detailed experimental protocols from the primary literature are provided. Visual
diagrams illustrating the synthetic pathway and mechanism of action are included to facilitate
understanding.

Physicochemical Properties

To date, detailed quantitative physicochemical data for 11-Oxahomoaminopterin remains
limited in publicly accessible literature. The primary source of information originates from its
initial synthesis and evaluation.[1] The following table summarizes the fundamental molecular
attributes of the compound.

Property Value Source
Molecular Formula C20H21N706 [1]
CAS Number 78520-72-6 [1]
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Further empirical data such as melting point, solubility, pKa, and logP have not been detailed in
the available abstracts. Elucidation of these properties would require access to the full
experimental details of the original synthesis paper or new experimental determination.

Biological Activity and Mechanism of Action

11-Oxahomoaminopterin functions as an antifolate, a class of compounds that interfere with
the metabolic pathways dependent on folic acid. Specifically, it has been shown to inhibit
dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of purines and pyrimidines,
which are essential for DNA replication and cell division.

In Vitro Activity

The compound has demonstrated antifolate activity against folate-requiring microorganisms.[1]
A key finding is its inhibitory effect on Lactobacillus casei dihydrofolate reductase (DHFR).[1]
However, it was reported to be inactive against L-1210 leukemia in mice at a maximum dose of
48 mg/kg.[1] The compound was also evaluated for its interaction with the methotrexate
transport system in L-1210 and Ehrlich tumor cell lines.[1]

The mechanism of action involves the competitive inhibition of DHFR, which prevents the
reduction of dihydrofolate to tetrahydrofolate. This disruption of folate metabolism leads to a
depletion of the nucleotide precursors necessary for DNA synthesis, ultimately inhibiting cell
proliferation.
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Figure 1: Mechanism of action of 11-Oxahomoaminopterin as a DHFR inhibitor.

Experimental Protocols

The following protocols are based on the synthetic scheme described in the primary literature

for 11-Oxahomoaminopterin.[1]

Synthesis of 11-Oxahomoaminopterin

The chemical synthesis of 11-Oxahomoaminopterin involves a multi-step process.[1] A

generalized workflow is presented below.
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Figure 2: Generalized synthetic workflow for a key intermediate of 11-Oxahomoaminopterin.

Step-by-step methodology:

e Azide Formation: 1-Bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone is reacted with sodium
azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1]
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o Carbonyl Protection: The carbonyl group of the resulting azide is protected as an ethylene
ketal.[1]

» Hydrolysis: Subsequent base hydrolysis of the ester group affords 1-azido-4-(p-
carboxyphenoxy)-2-butanone ketal.[1]

o Glutamate Coupling: The carboxyl group is then coupled with diethyl L-glutamate using the
isobutyl chloroformate method to give the glutamate conjugate.[1]

e Reduction: The azido group of the conjugate is reduced via hydrogenation to yield the
corresponding amine, diethyl N-[(alpha-amino-2-o0x0-4-butanoyl)-p-anisoyl]-L-glutamate
ketal.[1]

o Final Cyclization: This intermediate is then further reacted to form the final pteridine ring
structure of 11-Oxahomoaminopterin, although specific details of this final step are not
available in the abstract.

Conclusion

11-Oxahomoaminopterin is a synthetically derived antifolate that demonstrates inhibitory
activity against dihydrofolate reductase. While its foundational synthesis and initial biological
evaluation have been described, a comprehensive understanding of its physicochemical
properties is lacking in readily available scientific literature. Further research would be
beneficial to fully characterize this compound for potential applications in drug development.
The methodologies outlined in this guide, derived from the seminal work on this molecule,
provide a basis for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor
evaluation of 11-oxahomoaminopterin and related compounds - PubMed

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6793726/
https://pubmed.ncbi.nlm.nih.gov/6793726/
https://pubmed.ncbi.nlm.nih.gov/6793726/
https://pubmed.ncbi.nlm.nih.gov/6793726/
https://www.benchchem.com/product/b1663913?utm_src=pdf-body
https://www.benchchem.com/product/b1663913?utm_src=pdf-body
https://www.benchchem.com/product/b1663913?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6793726/
https://pubmed.ncbi.nlm.nih.gov/6793726/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties
of 11-Oxahomoaminopterin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663913#physicochemical-properties-of-11-
oxahomoaminopterin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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